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Compound of Interest

Compound Name: GSK199

Cat. No.: B607773 Get Quote

An In-depth Technical Guide to the Development and Discovery of GSK199, a Selective PAD4

Inhibitor

Introduction
GSK199 is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4

(PAD4), an enzyme implicated in the pathogenesis of various inflammatory and autoimmune

diseases, as well as some cancers.[1][2] The dysregulated activity of PAD4, which catalyzes

the conversion of arginine to citrulline in proteins, is particularly associated with rheumatoid

arthritis through the generation of citrullinated autoantigens and the formation of neutrophil

extracellular traps (NETs).[3][4] This guide details the discovery, mechanism of action, and

preclinical evaluation of GSK199, providing researchers and drug development professionals

with a comprehensive overview of its scientific foundation.

Discovery and Mechanism of Action
GSK199 was identified through the screening of a DNA-encoded library, followed by lead

optimization.[5] It is a reversible inhibitor that uniquely binds to the low-calcium conformation of

PAD4.[4][6] This allosteric inhibition mechanism contrasts with other PAD inhibitors, such as F-

amidine and Cl-amidine, which are irreversible and preferentially bind to the calcium-bound,

active form of the enzyme.[4]

Crystallographic studies have revealed that the binding of GSK199 to PAD4 induces a novel β-

hairpin structure in a region of the enzyme that is disordered in the absence of calcium. This

conformational change allows for hydrophobic residues to pack over the inhibitor, contributing
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to its binding affinity.[7] Molecular docking and simulation studies indicate that GSK199 binds at

the PAD4 pocket via its "back door," with a notable binding free energy.[8][9]

Quantitative Data Summary
In Vitro Potency and Selectivity

Parameter Value Conditions Reference

IC50 (PAD4) 200 nM
In the absence of

calcium
[1][2][4][6][10][11]

IC50 (PAD4) 1 µM
In the presence of 2

mM calcium
[4]

IC50 (Antiviral) 0.6 µM
OC43-infected MRC-5

cells
[1]

Selectivity >35-fold
Selective for PAD4

over PAD1-3

Binding Free Energy -11.339 kcal/mol
Molecular Mechanics

Poisson-Boltzmann
[8]

Docking Score -10.6 kcal/mol Molecular Docking [8][9]

In Vivo Pharmacokinetics in Mice
Parameter Value

Route of
Administration

Reference

Maximum Plasma

Concentration (Cmax)
1073 ng/mL Oral [12]

Time to Maximum

Concentration (Tmax)
1.0 h Oral [12]

Clearance (Cl) 25.0 mL/min/kg Intravenous [12]

Volume of Distribution

(Vd)
3.40 L/kg Intravenous [12]
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In Vivo Efficacy in Murine Collagen-Induced Arthritis
Model

Dose Effect Reference

10 mg/kg

Significant decrease in

complement C3 deposition in

synovium and cartilage.

[3][13]

30 mg/kg (once daily)

Significant reduction in clinical

disease activity, synovial

inflammation, pannus

formation, and damage to

cartilage and bone.

[3][13]

30 mg/kg (twice daily)

Similar efficacy to once-daily

dosing in reducing clinical and

histological markers of arthritis.

[14]

Experimental Protocols
PAD4 Inhibition Assay (Ammonia Release Method)
This assay quantifies PAD4 activity by measuring the release of ammonia upon the deimination

of a substrate.

Reagents and Buffers:

PAD Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.

PAD4 Enzyme: Diluted to 30 nM in Assay Buffer.

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).

GSK199: Prepared in various concentrations in DMSO.

Procedure:

Add diluted PAD4 enzyme to wells of a microplate containing various concentrations of

GSK199 or DMSO vehicle (final concentration of 0.8%).
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Initiate the reaction by adding the BAEE substrate.

Incubate the reaction for a specified time (e.g., 50 minutes).

Measure the amount of ammonia released using a fluorescent detection method. The

fluorescence is analyzed with an excitation wavelength of 405-415 nm and an emission

wavelength of 470-480 nm.[15][16]

Calculate IC50 values using a four-parameter logistic equation.[4]

Murine Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for studying the pathology of rheumatoid arthritis.

Animals: DBA1/J mice are commonly used due to their high susceptibility to CIA.

Induction of Arthritis:

Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant

(CFA). Administer an intradermal injection at the base of the tail.

Booster (Day 21): Administer a second injection of bovine type II collagen emulsified with

Incomplete Freund's Adjuvant (IFA).

Treatment:

Administer GSK199 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily, starting from the

day of the first immunization.

Assessment of Arthritis:

Clinical Scoring: Monitor mice for signs of arthritis (e.g., paw swelling, redness, and joint

rigidity) and score on a scale of 0-3 or 0-4.[14]

Histology: At the end of the study, collect joints for histological analysis of inflammation,

pannus formation, and cartilage/bone damage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://cdn.caymanchem.com/cdn/insert/700560.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/CAY/700560.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://www.benchchem.com/product/b607773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5383440/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biomarkers: Collect serum and joint tissue to measure levels of citrullinated proteins,

autoantibodies, and complement C3 deposition.[3][13][14]

Neutrophil Extracellular Trap (NET) Formation Assay
This assay visualizes and quantifies the formation of NETs by neutrophils.

Neutrophil Isolation: Isolate neutrophils from human or mouse peripheral blood.

Cell Seeding: Seed isolated neutrophils in a multi-well plate.

Stimulation:

Treat neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate

(PMA) (e.g., 100 nM).

In inhibitor-treated groups, pre-incubate neutrophils with GSK199 before adding the

stimulus.

Quantification of NETs:

Immunofluorescence: Fix the cells and stain for NET components such as extracellular

DNA (using a non-cell-permeable DNA dye like Sytox Orange), histone H3, and neutrophil

elastase.[17]

Quantification of Extracellular DNA: Measure the fluorescence of a DNA-binding dye in the

supernatant to quantify the amount of DNA released.

Microscopy: Visualize and quantify NET formation using fluorescence microscopy.

Visualizations
Signaling Pathway: PAD4-Mediated Citrullination and
NETosis
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Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.

Experimental Workflow: Discovery of GSK199
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Caption: A streamlined workflow for the discovery and development of GSK199.

Logical Relationship: GSK199 Binding and Inhibition
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Caption: GSK199 preferentially binds to the inactive, low-calcium state of PAD4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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